(3S,7S)-3,7-Dimethylnonane-4,6-dione is an organic compound notable for its unique structural features, including two methyl groups attached to a nonane backbone and ketone functionalities at the 4th and 6th positions. This compound is a chiral molecule, possessing specific stereochemistry that can influence its chemical behavior and biological activity. The molecular formula of (3S,7S)-3,7-Dimethylnonane-4,6-dione is , and its structure can be represented as follows:
Research indicates that (3S,7S)-3,7-Dimethylnonane-4,6-dione exhibits potential biological activities. It has been studied for its roles in various biochemical pathways and interactions with enzymes. The compound's ketone functionalities may facilitate interactions through hydrogen bonding with active sites on enzymes, potentially inhibiting their activity. Additionally, it has been investigated for possible therapeutic properties, including anti-inflammatory and antimicrobial effects.
The synthesis of (3S,7S)-3,7-Dimethylnonane-4,6-dione typically involves several steps:
In industrial settings, automated reactors may facilitate large-scale production through continuous flow methods to enhance yield and consistency.
(3S,7S)-3,7-Dimethylnonane-4,6-dione finds various applications across different fields:
The interaction studies of (3S,7S)-3,7-Dimethylnonane-4,6-dione focus on its mechanism of action within biological systems. The compound's ketone groups can interact with specific molecular targets like enzymes or receptors. This interaction may influence various biochemical processes by modulating enzyme activity or participating in cellular signaling pathways.
Several compounds share structural similarities with (3S,7S)-3,7-Dimethylnonane-4,6-dione:
Compound Name | Structure Characteristics | Uniqueness |
---|---|---|
(3S,7R)-3,7-Dimethylnonane-4,6-dione | Diastereomer with different stereochemistry | Different spatial arrangement affecting reactivity |
(3S,7S)-3,7-Dimethylnonane-4,6-diol | Reduced form with alcohol functionalities | Alcohol vs. ketone functionalities influence properties |
(3S,7S)-3,7-Dimethylnonane-4,6-dicarboxylic acid | Oxidized form with carboxylic acid groups | Presence of carboxylic acid groups alters reactivity |
(3S,7S)-3,7-Dimethylnonane-4,6-dione is unique due to its specific stereochemistry and the presence of two ketone functionalities. This configuration results in distinct chemical reactivity and potential biological activity compared to its similar compounds.
The compound was first cataloged in PubChem in 2017 under the identifier CID 127255475, though its synthesis likely predates this entry. Its discovery aligns with broader efforts in the mid-2010s to characterize stereochemically complex diketones for applications in asymmetric catalysis and flavor chemistry. While limited historical documentation exists, its structural analogs, such as 3-methyl-2,4-nonanedione (CAS 113486-29-6), have been studied for their role in flavor formulations, particularly in tea, meat, and exotic fruit profiles. The (3S,7S) enantiomer’s isolation and characterization represent a milestone in understanding how alkyl substituents influence diketone reactivity and chiral recognition.
The compound’s stereogenic centers at C3 and C7 create a rigid framework for studying enantiomer-specific interactions. Computational studies on related systems, such as carvone enantiomers, reveal that subtle stereochemical differences can dramatically alter receptor binding affinities. For (3S,7S)-3,7-dimethylnonane-4,6-dione, the spatial arrangement of methyl groups imposes steric constraints that affect its conformational flexibility. Homology modeling of odorant receptors (e.g., OR1A1) suggests that such diketones may interact with chiral binding pockets, though experimental validation remains pending.
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{C}{11}\text{H}{20}\text{O}_{2} $$ | |
Molecular Weight | 184.27 g/mol | |
CAS Registry Number | 34865-74-2 | |
Stereochemistry | (3S,7S) |
The diketone’s planar ketone groups ($$ \text{C=O} $$) at positions 4 and 6 enable resonance stabilization, while the methyl groups at C3 and C7 introduce steric hindrance, influencing its reactivity in nucleophilic additions.
(3S,7S)-3,7-Dimethylnonane-4,6-dione serves as a precursor in the synthesis of polycyclic structures due to its dual ketone functionality. For example, aldol condensation reactions with aromatic aldehydes yield α,β-unsaturated ketones, which are valuable intermediates in natural product synthesis. Its stereochemistry also makes it a candidate for asymmetric catalysis, particularly in Michael additions, where the chiral environment can induce enantioselectivity.
Comparative studies with analogs like 3,7-diethylnonane-4,6-dione (CAS 872802-98-7) highlight how branching affects solubility and reaction kinetics. The ethyl-substituted derivative exhibits a higher molecular weight ($$ \text{C}{13}\text{H}{24}\text{O}_{2} $$, 212.33 g/mol) and reduced steric bulk compared to the methyl-substituted variant, altering its suitability for specific synthetic pathways.